![molecular formula C11H13N3O3 B2889027 Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate CAS No. 1001519-19-2](/img/structure/B2889027.png)
Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, also known as TMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMI is a heterocyclic compound that contains both pyrazole and isoxazole rings, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is not well understood, but it is believed to interact with various cellular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate in lab experiments is its relatively simple synthesis method, which makes it readily available for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, including the development of new synthesis methods that can improve the yield and purity of the compound. This compound can also be used in the development of new drugs for the treatment of various diseases, and its potential as a fluorescent probe for the detection of metal ions can be further explored. Additionally, the mechanism of action of this compound can be further studied to better understand its interactions with cellular targets.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and the discovery of new cellular targets for therapeutic interventions.
Synthesis Methods
The synthesis of Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been achieved using different methods, including the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-oxobutanoate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium methoxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-oxobutanoate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and potassium carbonate. The yield of this compound using these methods has been reported to be around 60-70%.
Scientific Research Applications
Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of metal ions. This compound has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
methyl 5-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-10(7(2)14(3)12-6)9-5-8(13-17-9)11(15)16-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPCPDHHPXPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=CC(=NO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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